7-methyl-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5,11(10H)-dione
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Overview
Description
7-methyl-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexane]-5,11(10H)-dione is a complex organic compound with a unique spiro structure. This compound is part of the larger family of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexane]-5,11(10H)-dione typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction proceeds through Michael addition and intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but optimized for larger scales. The absence of metal catalysts and the use of easily accessible starting materials make this process environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
7-methyl-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexane]-5,11(10H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
7-methyl-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexane]-5,11(10H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-methyl-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexane]-5,11(10H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Spiro[chromene-indolo[2,1-b]quinazoline]
- Spiro[indolo[2,1-b]quinazoline-pyrano[3,2-c]chromene]
- Benzo[h]pyrano[2,3-b]quinoline derivatives
Uniqueness
7-methyl-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexane]-5,11(10H)-dione is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C22H20O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
7-methylspiro[10H-isochromeno[4,3-g]chromene-9,1'-cyclohexane]-5,11-dione |
InChI |
InChI=1S/C22H20O4/c1-13-19-16(14-7-3-4-8-15(14)21(24)25-19)11-17-18(23)12-22(26-20(13)17)9-5-2-6-10-22/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3 |
InChI Key |
ORRVZDFQHQWJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC4(CCCCC4)CC3=O)C5=CC=CC=C5C(=O)O2 |
Origin of Product |
United States |
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